Lipophilicity Advantage: Computed LogP 6.43 vs. Diphenyl Isophthalate (LogP 4.10–5.24)
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 6.43 , compared to diphenyl isophthalate (CAS 744‑45‑6), for which the ACD/Labs Predicted LogP is 5.24 and the EPISuite KOWWIN estimate is 4.10 . This represents a LogP elevation of +1.19 to +2.33 log units, corresponding to a 15‑ to 213‑fold increase in predicted lipophilicity. The higher LogP arises from the replacement of two phenyl rings with two naphthyl rings, adding 20 aromatic carbon atoms and approximately 100 Da of molecular mass.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.43 (computed; ChemSrc derived from XLogP3 algorithm) |
| Comparator Or Baseline | Diphenyl isophthalate (CAS 744-45-6): LogP = 5.24 (ACD/Labs) or 4.10 (KOWWIN v1.67) |
| Quantified Difference | ΔLogP = +1.19 to +2.33 (approx. 15–213× higher theoretical lipophilicity) |
| Conditions | In silico prediction; validated algorithm models (XLogP3, ACD/Labs, EPISuite) |
Why This Matters
Substantially higher lipophilicity directly influences solubility in non-polar polymer hosts, compatibility with hydrophobic device layers, and reduced leaching in aqueous environments—key procurement criteria for polymer additive and organic electronic applications.
